Sodium 4-Acetylbenzenesulfonate

Catalog No.
S742727
CAS No.
61827-67-6
M.F
C8H8NaO4S
M. Wt
223.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-Acetylbenzenesulfonate

CAS Number

61827-67-6

Product Name

Sodium 4-Acetylbenzenesulfonate

IUPAC Name

sodium;4-acetylbenzenesulfonate

Molecular Formula

C8H8NaO4S

Molecular Weight

223.20 g/mol

InChI

InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);

InChI Key

JZIBEOJBBDOVSB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na]

Sodium 4-acetylbenzenesulfonate is an organic compound with the molecular formula C8H7NaO4S\text{C}_8\text{H}_7\text{NaO}_4\text{S} and a molecular weight of 222.19 g/mol. It is classified as a sodium salt of 4-acetylbenzenesulfonic acid, characterized by the presence of both an acetyl group and a sulfonate group attached to a benzene ring. This compound is typically encountered as a white crystalline solid, soluble in water and various organic solvents, making it suitable for diverse applications in chemical synthesis and research.

, including:

  • Nucleophilic Substitution: The acetyl group can be replaced by nucleophiles under basic conditions.
  • Acid-Base Reactions: The sulfonate group allows for proton transfer reactions, making it useful in acid-base chemistry.
  • Esterification: Reaction with alcohols can yield esters, which are important in organic synthesis.

The compound can also undergo hydrolysis and oxidation reactions, depending on the reaction conditions and reagents used.

Research has indicated that sodium 4-acetylbenzenesulfonate exhibits biological activity, particularly in enzyme inhibition. It has been shown to inhibit certain carbonic anhydrase enzymes, which play critical roles in physiological processes such as pH regulation and carbon dioxide transport. This inhibition can affect cellular processes and has potential implications in cancer research, as it may disrupt the growth and proliferation of cancer cells .

Sodium 4-acetylbenzenesulfonate can be synthesized through various methods:

  • Direct Sulfonation: Acetophenone can be sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
  • Neutralization: The resulting sulfonic acid can then be neutralized with sodium hydroxide to form the sodium salt.
  • Alternative Methods: Other synthetic routes may involve the use of acetic anhydride or acetyl chloride in the presence of bases like pyridine to facilitate the acetylation process.

These methods allow for the efficient production of sodium 4-acetylbenzenesulfonate in both laboratory and industrial settings.

Sodium 4-acetylbenzenesulfonate finds applications across various fields:

  • Chemical Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Serves as a reagent in the production of dyes due to its ability to form colored complexes.
  • Biological Research: Utilized in studies involving enzyme inhibition and protein interactions, particularly in cancer research.
  • Analytical Chemistry: Acts as a standard or reference compound in chromatographic techniques.

Studies have focused on the interaction of sodium 4-acetylbenzenesulfonate with various biological targets. Its role as an inhibitor of carbonic anhydrase enzymes has been particularly noteworthy. Inhibition studies have demonstrated that this compound can effectively modulate enzyme activity, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with sodium 4-acetylbenzenesulfonate, including:

Compound NameCAS NumberSimilarity Index
Sodium 4-formylbenzenesulfonate13736-22-60.88
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate853-67-80.88
Sodium 4-vinylbenzenesulfonate304675-74-90.86
Sodium benzenesulfonate25155-30-00.85
Sodium p-toluenesulfonate120-18-30.84

Uniqueness

Sodium 4-acetylbenzenesulfonate is unique due to its specific combination of functional groups (acetyl and sulfonate) which confer distinct chemical reactivity and biological properties not found in similar compounds. This combination enhances its utility in both synthetic chemistry and biological applications, distinguishing it from other sulfonated compounds that may lack the acetyl functionality .

Sodium 4-Acetylbenzenesulfonate exhibits distinct solubility characteristics that are primarily governed by its ionic sulfonate group and aromatic structure. The compound demonstrates highly water-soluble properties, a characteristic shared among sodium sulfonate salts due to the strong ionic interaction between the sodium cation and the sulfonate anion [1] [2]. This exceptional water solubility stems from the polar nature of the sulfonate functional group (-SO₃⁻Na⁺), which readily forms hydrogen bonds and ionic interactions with water molecules [3] .

In polar organic solvents, the compound shows moderate to limited solubility. Experimental data indicates that Sodium 4-Acetylbenzenesulfonate is slightly soluble in dimethyl sulfoxide and acetonitrile [5] [6]. The limited solubility in these polar aprotic solvents reflects the compound's preference for protic environments where hydrogen bonding can occur more readily. Similar sodium benzenesulfonate derivatives demonstrate comparable solubility patterns in methanol and ethanol, suggesting that Sodium 4-Acetylbenzenesulfonate would exhibit moderate solubility in these polar protic solvents [7].

The compound's insolubility in nonpolar solvents such as benzene and diethyl ether is characteristic of ionic compounds [2] [8]. The presence of the acetyl group at the para position does not significantly alter this fundamental property, as the ionic character of the sulfonate group dominates the overall solubility behavior. Aromatic sulfonates consistently demonstrate poor solubility in nonpolar environments due to the inability of these solvents to stabilize the ionic species through solvation [9] [10].

Solvent TypeSolubility ClassificationMechanistic Basis
WaterHighly solubleIonic sulfonate group interactions
Dimethyl sulfoxideSlightly solublePolar aprotic compatibility
AcetonitrileSlightly solubleLimited polar interactions
Methanol/EthanolModerate solubility (expected)Hydrogen bonding capability
BenzeneInsolubleNonpolar aromatic incompatibility
Diethyl etherInsolubleNonpolar aliphatic incompatibility

Thermal Analysis: Melting Point Decomposition Studies

Thermal analysis of Sodium 4-Acetylbenzenesulfonate reveals complex decomposition behavior rather than a simple melting transition. The compound exhibits a melting point above 360°C with concurrent decomposition [6], indicating thermal instability at elevated temperatures. This behavior is typical of aromatic sulfonate salts, which undergo desulfonation reactions before achieving a true liquid state [2] [11].

The thermal decomposition profile follows a multi-stage pattern characteristic of sulfonated aromatic compounds [11] [12]. Initial thermal events occur around 200°C, where preliminary decomposition processes begin [11]. The primary decomposition temperature is reported at 300°C [5], marking the onset of significant structural degradation. This temperature range aligns with the thermal stability limits observed for similar benzenesulfonic acid derivatives [2] [13].

Thermogravimetric analysis indicates that the decomposition process involves sequential mass loss events. The first stage (100-200°C) typically involves moisture loss if the compound exists in hydrated form, contributing to 5-10% mass reduction. The second stage (200-300°C) represents initial thermal degradation with 10-15% mass loss, primarily affecting the sulfonic acid functionality. The critical third stage (300-400°C) involves desulfonation reactions where sulfonic acid groups are eliminated as sulfur trioxide, resulting in 20-30% mass loss [11] [12].

Temperature Range (°C)Thermal EventMass Loss (%)Chemical Process
Room temperature - 100Stable phaseMinimalNo decomposition
100 - 200Dehydration5-10Moisture elimination
200 - 300Initial decomposition10-15Sulfonic group instability
300 - 400Primary decomposition20-30Desulfonation (SO₃H loss)
Above 400Complete degradationSignificantOrganic backbone destruction

pH-Dependent Stability and Aqueous Solution Dynamics

The stability of Sodium 4-Acetylbenzenesulfonate in aqueous solutions demonstrates strong pH dependence, with optimal stability observed under neutral to mildly acidic conditions. Under neutral pH conditions (pH 7), the compound exhibits maximum stability with minimal degradation reactions [14] [2]. This stability stems from the resistance of the sulfonate group to hydrolysis and the protected nature of the acetyl functionality under these conditions.

In acidic environments (pH 1-6), the compound remains largely stable, though the sulfonate group may undergo protonation at extremely low pH values [2] . The acetyl group shows resistance to acid-catalyzed hydrolysis under mild acidic conditions, maintaining structural integrity. However, prolonged exposure to strong acids may promote gradual degradation through hydrolysis mechanisms [14].

Basic conditions present greater stability challenges, particularly at pH values above 10. Under strong alkaline conditions (pH 11-14), the acetyl group becomes susceptible to base-catalyzed hydrolysis, potentially leading to the formation of the corresponding carboxylic acid derivative [14] [2]. This hydrolysis reaction represents the primary degradation pathway under basic conditions, as sulfonate groups remain stable due to their weak basicity.

The aqueous solution dynamics are further influenced by ionic strength and temperature effects. Higher ionic concentrations may promote hydrolysis reactions, while elevated temperatures accelerate degradation processes regardless of pH [14]. The compound's behavior in buffered solutions depends on the buffer type and concentration, with phosphate and acetate buffers potentially catalyzing hydrolysis reactions [14].

pH RangeStability AssessmentPrimary Degradation RiskStorage Recommendation
1-3 (Strong acid)StableSulfonate protonationLimited exposure
4-6 (Weak acid)StableMinimal degradationSuitable for storage
7 (Neutral)Most stableOptimal conditionsPreferred storage
8-10 (Weak base)StableAcetyl group vulnerabilityAcceptable storage
11-14 (Strong base)UnstableBase-catalyzed hydrolysisNot recommended

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.00409919 g/mol

Monoisotopic Mass

223.00409919 g/mol

Heavy Atom Count

14

Other CAS

61827-67-6

Dates

Last modified: 08-15-2023

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